molecular formula C8H10BrNO2S B6202246 ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 2111361-60-3

ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B6202246
CAS No.: 2111361-60-3
M. Wt: 264.1
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Description

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, an ethyl group at the 4-position, and an ester functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate is not well-documented. similar thiazole derivatives are known to interact with biological targets such as enzymes and receptors. For example, thiazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the bromine atom and the ethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2111361-60-3

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.1

Purity

93

Origin of Product

United States

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